N-benzyl-4-ethylbenzo[d]thiazol-2-amine
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Overview
Description
N-benzyl-4-ethylbenzo[d]thiazol-2-amine is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The compound’s structure consists of a benzothiazole ring substituted with a benzyl group at the nitrogen atom and an ethyl group at the fourth position of the benzothiazole ring.
Mechanism of Action
Target of Action
N-benzyl-4-ethylbenzo[d]thiazol-2-amine is a benzothiazole derivative that has been found to have significant activity against Mycobacterium tuberculosis . The primary target of this compound is the DprE1 enzyme, which plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .
Mode of Action
this compound interacts with its target, the DprE1 enzyme, inhibiting its function . This inhibition disrupts the biosynthesis of arabinogalactan, leading to a weakened cell wall and ultimately, the death of the Mycobacterium tuberculosis cells .
Biochemical Pathways
The action of this compound affects the arabinogalactan biosynthesis pathway . By inhibiting the DprE1 enzyme, the compound disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption can lead to downstream effects such as compromised cell wall integrity and increased susceptibility to other antimicrobial agents .
Pharmacokinetics
Like other benzothiazole derivatives, it is expected to have good bioavailability
Result of Action
The molecular effect of this compound’s action is the inhibition of the DprE1 enzyme . On a cellular level, this results in a weakened mycobacterial cell wall due to disrupted arabinogalactan biosynthesis . This can lead to the death of the Mycobacterium tuberculosis cells .
Biochemical Analysis
Biochemical Properties
N-benzyl-4-ethylbenzo[d]thiazol-2-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, benzothiazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . The interaction between this compound and COX enzymes results in the inhibition of prostaglandin synthesis, thereby reducing inflammation. Additionally, this compound has been found to interact with other biomolecules, such as cytokines, which play a role in cell signaling and immune responses .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, benzothiazole derivatives have been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . This compound specifically affects the expression of genes involved in cell cycle regulation and apoptosis, leading to the inhibition of cancer cell growth . Moreover, this compound has been found to modulate cellular metabolism by affecting the activity of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound has been shown to inhibit the activity of COX enzymes by binding to their active sites . This binding prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that benzothiazole derivatives, including this compound, are relatively stable under physiological conditions . Prolonged exposure to this compound can lead to its degradation, resulting in reduced efficacy over time. Additionally, long-term studies have indicated that this compound can have sustained effects on cellular function, including the inhibition of cell proliferation and modulation of gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological activities . For instance, at lower doses, this compound has been found to exhibit anti-inflammatory and anticancer properties . At higher doses, this compound can induce toxic effects, such as hepatotoxicity and nephrotoxicity . Therefore, it is crucial to determine the optimal dosage of this compound to maximize its therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with several enzymes and cofactors. This compound has been shown to affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . For example, benzothiazole derivatives have been found to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, thereby reducing inflammation . Additionally, this compound can influence the levels of other metabolites, such as cytokines and growth factors, by modulating their synthesis and degradation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound interacts with specific transporters and binding proteins, which facilitate its uptake and distribution . For instance, benzothiazole derivatives have been shown to be transported across cell membranes by specific transporters, such as organic anion transporters . Once inside the cells, this compound can accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be targeted to specific compartments or organelles within the cells through targeting signals or post-translational modifications . For example, benzothiazole derivatives have been found to localize to the mitochondria, where they can modulate mitochondrial function and induce apoptosis . Additionally, this compound can be directed to the nucleus, where it can interact with transcription factors and regulate gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-ethylbenzo[d]thiazol-2-amine can be achieved through various synthetic pathways. One common method involves the condensation of a suitable aryl benzaldehyde with 6-nitrobenzo[d]thiazol-2-amine in ethanol with a catalytic quantity of glacial acetic acid . Another approach includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl) piperidine hydrochloride or 4-(2-chloroethyl) morpholine hydrochloride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of microwave irradiation, one-pot multicomponent reactions, and molecular hybridization techniques to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-ethylbenzo[d]thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, aryl, or sulfonyl groups onto the benzothiazole ring.
Scientific Research Applications
N-benzyl-4-ethylbenzo[d]thiazol-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical sensors
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
N-benzyl-4-ethylbenzo[d]thiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced antimicrobial, anticancer, and anti-inflammatory activities, making it a valuable compound for further research and development .
Properties
IUPAC Name |
N-benzyl-4-ethyl-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2S/c1-2-13-9-6-10-14-15(13)18-16(19-14)17-11-12-7-4-3-5-8-12/h3-10H,2,11H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHMJQSSDKYSOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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